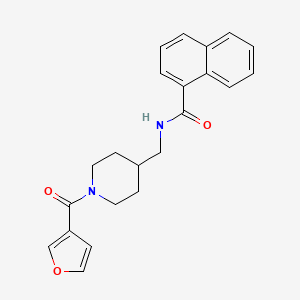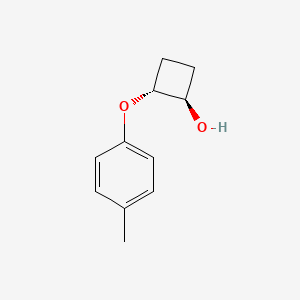
5-Bromo-2-(cyclopropylmethoxy)pyrimidine
Vue d'ensemble
Description
5-Bromo-2-(cyclopropylmethoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocyclic compounds that are important in the field of pharmaceuticals and chemical research due to their diverse biological activities and applications in drug synthesis.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the alkylation of the pyrimidine ring or cyclization reactions to form the desired substituted pyrimidine. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by further reactions to introduce various functional groups, such as phosphonomethoxy groups . Another example is the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for synthesizing (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles through nucleophilic substitution and click chemistry . Additionally, 5-pyrimidylboronic acid derivatives can be synthesized via lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using density functional theory (DFT) calculations, which provided insights into the molecular geometry, vibrational wavenumbers, and electronic properties . X-ray crystallography can also be used to determine the detailed structures of pyrimidine complexes, as seen in the case of cyclopalladated pyrimidine derivatives .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. Bromination reactions are commonly used to introduce bromo substituents into the pyrimidine ring, as demonstrated in the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives . Suzuki cross-coupling reactions are another key transformation that allows the introduction of heteroaryl groups into the pyrimidine core . Additionally, cyclopalladation reactions can be employed to form mononuclear complexes with pyrimidine ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. For example, the introduction of bromo and cyclopropyl groups can affect the compound's reactivity and potential as a pharmaceutical intermediate. The electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated using UV-Vis spectroscopy and computational methods . The chemical shifts in NMR spectroscopy provide information about the electronic environment of the atoms in the molecule .
Applications De Recherche Scientifique
Pyrimidine Scaffolds in Medicinal Chemistry
5-Bromo-2-(cyclopropylmethoxy)pyrimidine belongs to the class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their broad range of therapeutic applications. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms, notable for their incorporation into DNA and RNA, making them essential for life processes. Their structural significance is reflected in their wide-ranging pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects, among others. This section explores the scientific research applications of pyrimidine derivatives, particularly focusing on their relevance to medicinal chemistry and excluding aspects related to drug dosage and side effects.
Hybrid Catalysts in Pyrimidine Synthesis : Pyrimidine scaffolds, including structures similar to this compound, have been synthesized using hybrid catalysts. These catalysts facilitate the development of various pyrimidine derivatives through one-pot multicomponent reactions. This approach enhances the bioavailability of pyrimidine cores, which are crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications (Parmar, Vala, & Patel, 2023).
Anticancer Properties of Pyrimidines : Pyrimidine derivatives exhibit significant anticancer potential. They have been extensively studied and patented for their ability to target various enzymes, receptors, and cellular pathways involved in cancer progression. This highlights their versatility and potential as lead molecules in the development of new anticancer drugs (Kaur et al., 2014).
Anti-inflammatory Applications : The synthesis and evaluation of pyrimidine derivatives have also shown promising anti-inflammatory effects. These compounds modulate the expression and activity of key inflammatory mediators, offering potential pathways for developing new anti-inflammatory agents (Rashid et al., 2021).
Structural Activity Relationship (SAR) : Understanding the SAR of pyrimidine derivatives is crucial for designing compounds with enhanced pharmacological activities. Studies have shown that specific substitutions on the pyrimidine nucleus can significantly influence their biological activities, providing insights for the synthesis of novel analogs with improved therapeutic profiles (Natarajan et al., 2022).
Versatility in Drug Design : The versatility of pyrimidine derivatives in drug design is further emphasized by their role in synthesizing compounds with varied biological activities, including antimicrobial, antiviral, and neuroprotective effects. This underscores the importance of pyrimidine scaffolds in the discovery and development of new drugs for treating a wide array of diseases (JeelanBasha & Goudgaon, 2021).
Safety and Hazards
Orientations Futures
Pyrimidines have been known for their extensive biological activities and are considered important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . Therefore, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOGGNFPMGFIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)
![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)


![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)



![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)
![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)
![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)
